N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline
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Overview
Description
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline is a complex organic compound that features a unique structure combining an indole moiety, a methoxyphenyl group, and a trifluoromethyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 2-methylindole in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. Finally, the trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any reducible functional groups present in the molecule.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the indole and aniline rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-chloroaniline
- **N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-bromoaniline
- **N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-fluoroaniline
Uniqueness
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C24H21F3N2O |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H21F3N2O/c1-15-22(16-9-3-6-12-19(16)28-15)23(17-10-4-8-14-21(17)30-2)29-20-13-7-5-11-18(20)24(25,26)27/h3-14,23,28-29H,1-2H3 |
InChI Key |
YPNYUHBXBJLCLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3OC)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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